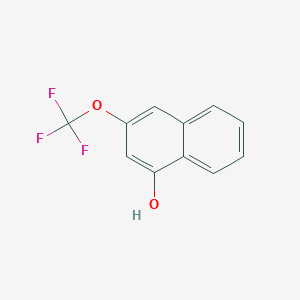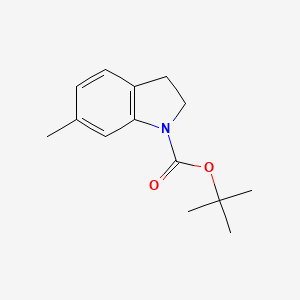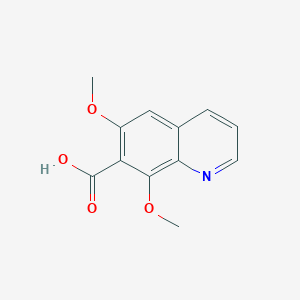![molecular formula C14H14O3 B11875509 1-Methyl-1,3,4,5-tetrahydroindeno[1,2-c]pyran-1-carboxylic acid CAS No. 57932-09-9](/img/structure/B11875509.png)
1-Methyl-1,3,4,5-tetrahydroindeno[1,2-c]pyran-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-1,3,4,5-tetrahydroindeno[1,2-c]pyran-1-carboxylic acid is a complex organic compound characterized by its unique indeno-pyran structure
Preparation Methods
The synthesis of 1-Methyl-1,3,4,5-tetrahydroindeno[1,2-c]pyran-1-carboxylic acid involves several steps. One common method includes the reaction of indanone with a suitable pyran derivative under acidic conditions. The reaction typically requires a catalyst such as methanesulfonic acid and is carried out under reflux conditions . Industrial production methods may involve similar synthetic routes but are optimized for larger scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
1-Methyl-1,3,4,5-tetrahydroindeno[1,2-c]pyran-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketones or aldehydes into alcohols.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, introducing various functional groups depending on the reagents used
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent due to its unique structure and reactivity.
Industry: It is used in the development of new materials with specific properties, such as polymers and resins
Mechanism of Action
The mechanism of action of 1-Methyl-1,3,4,5-tetrahydroindeno[1,2-c]pyran-1-carboxylic acid involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways depend on the specific application and the derivatives used .
Comparison with Similar Compounds
1-Methyl-1,3,4,5-tetrahydroindeno[1,2-c]pyran-1-carboxylic acid can be compared with similar compounds such as:
1-Methyl-1,2,3,4-tetrahydro-9H-pyrido[3,4-b]indole-3-carboxylic acid: This compound has a similar indole structure but differs in its biological activity and reactivity.
2,2-Dimethyl-2,3-dihydroindeno[1,2-b]pyran-4,5-dione: This compound shares the indeno-pyran skeleton but has different functional groups, leading to distinct chemical properties.
Properties
CAS No. |
57932-09-9 |
|---|---|
Molecular Formula |
C14H14O3 |
Molecular Weight |
230.26 g/mol |
IUPAC Name |
1-methyl-4,5-dihydro-3H-indeno[1,2-c]pyran-1-carboxylic acid |
InChI |
InChI=1S/C14H14O3/c1-14(13(15)16)12-10(6-7-17-14)8-9-4-2-3-5-11(9)12/h2-5H,6-8H2,1H3,(H,15,16) |
InChI Key |
CXEHOJZJWCTASM-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=C(CCO1)CC3=CC=CC=C32)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![7-Chloro-4-methyl-3,4-dihydro-2H-[1,4]oxazino[2,3-F]isoquinoline](/img/structure/B11875477.png)






